molecular formula C22H17NO2 B14426907 5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one CAS No. 82238-52-6

5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one

Cat. No.: B14426907
CAS No.: 82238-52-6
M. Wt: 327.4 g/mol
InChI Key: YNLPROXWPSAPAD-UHFFFAOYSA-N
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Description

5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one is an organic compound belonging to the oxazolone family. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a benzyl group, two phenyl groups, and an oxazolone ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with benzaldehyde to form an imine intermediate, which then undergoes cyclization with a suitable reagent like acetic anhydride to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1,3-oxazol-2(5H)-one: Lacks the benzyl group, which may affect its reactivity and applications.

    5-Methyl-4,5-diphenyl-1,3-oxazol-2(5H)-one: Contains a methyl group instead of a benzyl group, leading to different chemical properties.

Properties

CAS No.

82238-52-6

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

5-benzyl-4,5-diphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C22H17NO2/c24-21-23-20(18-12-6-2-7-13-18)22(25-21,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

YNLPROXWPSAPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=NC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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